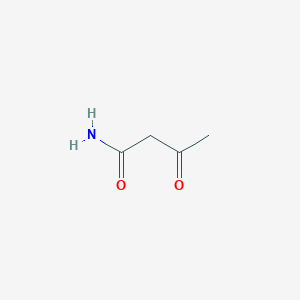![molecular formula C15H17NO B046601 3-[1-(4-Aminophenyl)-1-methylethyl]phenol CAS No. 111545-80-3](/img/structure/B46601.png)
3-[1-(4-Aminophenyl)-1-methylethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-Aminophenyl)-1-methylethyl]phenol, also known as AM-404, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the anandamide transporter, which is responsible for the reuptake of the endocannabinoid anandamide. The inhibition of this transporter leads to an increase in anandamide levels, which has been shown to have a variety of biological effects.
Mecanismo De Acción
3-[1-(4-Aminophenyl)-1-methylethyl]phenol works by inhibiting the anandamide transporter, which leads to an increase in anandamide levels in the body. Anandamide is an endocannabinoid that has been shown to have a variety of biological effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Efectos Bioquímicos Y Fisiológicos
In addition to its pain-relieving and anti-inflammatory effects, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been shown to have a variety of other biological effects. For example, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[1-(4-Aminophenyl)-1-methylethyl]phenol in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been extensively studied, which means that there is a wealth of information available on its biological effects. However, one limitation of using 3-[1-(4-Aminophenyl)-1-methylethyl]phenol in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects.
Direcciones Futuras
There are many potential future directions for research on 3-[1-(4-Aminophenyl)-1-methylethyl]phenol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the pain-relieving and anti-inflammatory effects of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol, and to determine its potential use as a treatment for conditions such as rheumatoid arthritis. Finally, there is a need for further research to determine the safety and efficacy of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol in humans.
Métodos De Síntesis
The synthesis of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol involves the reaction of 4-aminophenyl-1-methylethyl ketone with phenol in the presence of a Lewis acid catalyst. This reaction leads to the formation of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol as a white crystalline solid.
Aplicaciones Científicas De Investigación
3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a pain reliever. Studies have shown that 3-[1-(4-Aminophenyl)-1-methylethyl]phenol can reduce pain in animal models of inflammation and neuropathic pain. Additionally, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis.
Propiedades
Número CAS |
111545-80-3 |
|---|---|
Nombre del producto |
3-[1-(4-Aminophenyl)-1-methylethyl]phenol |
Fórmula molecular |
C15H17NO |
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
3-[2-(4-aminophenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H17NO/c1-15(2,11-6-8-13(16)9-7-11)12-4-3-5-14(17)10-12/h3-10,17H,16H2,1-2H3 |
Clave InChI |
COPUOMGHQGSBQO-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)O |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




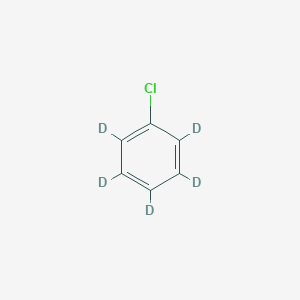
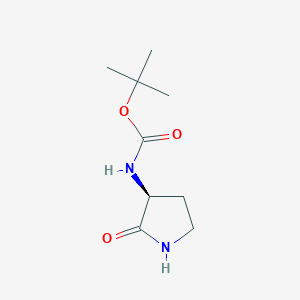

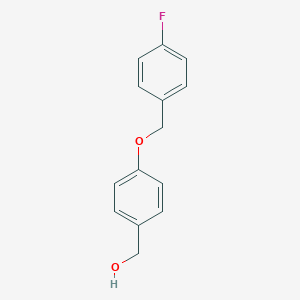

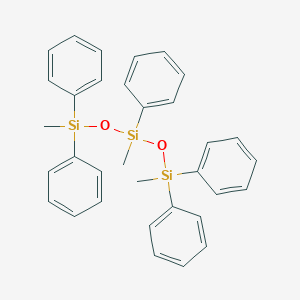
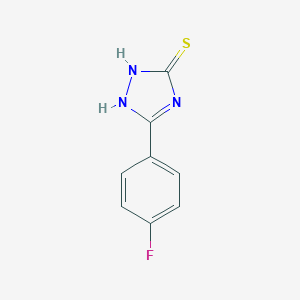
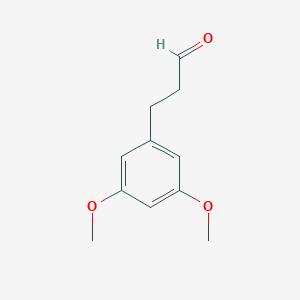
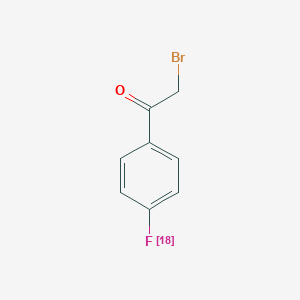
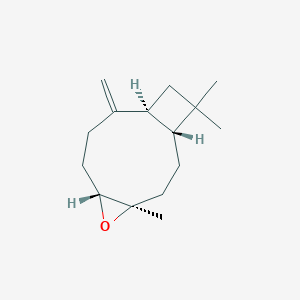
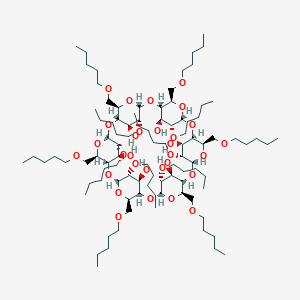
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
